Verbascoside

Protein Kinase C Signal Transduction Cancer Research

Verbascoside is the definitive choice for researchers targeting PKC-dependent pathways in cancer models. Its ATP-competitive inhibition (IC50 25 µM, Ki 22-28 µM) ensures reproducible results, while dual anti-inflammatory and cytotoxic properties offer synergistic effects. For XOD research, verbascoside (IC50 ~129.9 µM) outperforms allopurinol (IC50 460 µM) in vitro, providing a superior natural benchmark. In dermatology studies, it uniquely suppresses keratinocyte-derived chemokines IL-8, MCP-1, and IP-10. Choose verbascoside for validated potency and application-specific differentiation.

Molecular Formula C29H36O15
Molecular Weight 624.6 g/mol
CAS No. 61276-17-3
Cat. No. B1683046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVerbascoside
CAS61276-17-3
Synonymsacteoside
kusaginin
verbascoside
Molecular FormulaC29H36O15
Molecular Weight624.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O)O
InChIInChI=1S/C29H36O15/c1-13-22(36)23(37)24(38)29(41-13)44-27-25(39)28(40-9-8-15-3-6-17(32)19(34)11-15)42-20(12-30)26(27)43-21(35)7-4-14-2-5-16(31)18(33)10-14/h2-7,10-11,13,20,22-34,36-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25+,26+,27+,28+,29-/m0/s1
InChIKeyFBSKJMQYURKNSU-ZLSOWSIRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Verbascoside CAS 61276-17-3: A Phenylpropanoid Glycoside with Multi-Target Bioactivity for Research and Development


Verbascoside (CAS 61276-17-3), also known as acteoside, kusaginin, or orobanchin, is a phenylpropanoid glycoside found in over 220 plant species, including Verbascum thapsus, Olea europaea, and Plantago lanceolata [1]. It is characterized by a caffeoyl and hydroxytyrosol moiety linked to a glucose-rhamnose disaccharide core [1]. Verbascoside is widely studied for its antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties, and it acts as an ATP-competitive inhibitor of protein kinase C (PKC) [1][2].

Why Scientific Selection of Verbascoside (CAS 61276-17-3) Over In-Class Alternatives Matters


Substituting verbascoside with other phenylpropanoid glycosides (e.g., isoverbascoside, echinacoside, or forsythoside B) is scientifically unjustified due to significant, quantifiable differences in biological activity and molecular specificity. While these compounds share a structural class, their distinct molecular configurations dictate differential binding affinities to targets such as PKC [1] and varied potency in cellular and enzymatic assays [2][3]. Furthermore, the specific inhibitory profile of verbascoside against xanthine oxidase (XOD) differs substantially from that of standard reference inhibitors like allopurinol [4]. Therefore, the selection of verbascoside for specific research applications, particularly in inflammation and cancer models, must be guided by its unique, empirically defined activity profile rather than broad class-level assumptions.

Quantitative Evidence for Verbascoside Differentiation Against Key Comparators


Verbascoside Exhibits Potent PKC Inhibition with Quantified ATP-Competitive Kinetics

Verbascoside (acteoside) is an ATP-competitive inhibitor of protein kinase C (PKC) with an IC50 of 25 µM [1]. Kinetic analysis reveals its inhibition constants (Ki) are 22 µM and 28 µM with respect to ATP and histones, respectively [1]. This defines verbascoside as a moderate-affinity PKC inhibitor with a well-characterized mechanism. This contrasts with many other phenylethanoid glycosides for which PKC inhibition data is either absent or not quantified [1].

Protein Kinase C Signal Transduction Cancer Research Enzyme Inhibition

Verbascoside Demonstrates Superior Antioxidant Activity Compared to Vitamin C in Cellular Assays

In a direct cellular comparison, verbascoside (IC50 4.0 µg/mL) was more potent than vitamin C (IC50 4.4 µg/mL) in inhibiting PMA-induced peroxide-catalyzed oxidation of DCFH by reactive oxygen species (ROS) in human promyelocytic HL-60 cells [1]. This indicates that verbascoside is a potent intracellular antioxidant, outperforming a common reference standard in a biologically relevant cellular context.

Antioxidant Free Radical Scavenging Oxidative Stress Cellular Protection

Verbascoside is a Significantly More Potent Xanthine Oxidase (XOD) Inhibitor Than Standard Allopurinol

Verbascoside is a potent inhibitor of xanthine oxidase (XOD), a key enzyme in uric acid production. In vitro, it has an IC50 of 81.11 µg/mL, which is equivalent to approximately 129.9 µM [1]. A direct comparison shows verbascoside is a more potent XOD inhibitor than the clinical standard allopurinol, which has an IC50 of 460 µM (equivalent to 62.6 µg/mL) [1][2]. This indicates verbascoside is over 3.5 times more potent than allopurinol on a molar basis in this assay.

Xanthine Oxidase Hyperuricemia Gout Enzyme Inhibition

Verbascoside Demonstrates Superior and Selective Chemokine Inhibition Over Iridoid Glycosides in Human Keratinocytes

In a direct comparative study on primary normal human keratinocytes (NHK), verbascoside (a phenylethanoid glycoside) was a potent, dose-dependent inhibitor of the gene expression and de novo synthesis of pro-inflammatory chemokines (IL-8, MCP-1, and IP-10) [1]. In contrast, a panel of iridoid glycosides (aucubin, ajugol, harpagide, harpagoside, nigroside III, and nigroside VI) from the same plant source displayed poor and selective inhibition [1]. This demonstrates that verbascoside's anti-inflammatory activity in this relevant skin cell model is both superior and mechanistically distinct from another major class of plant metabolites.

Anti-inflammatory Chemokine Inhibition Dermatology Keratinocytes

Recommended Research Applications for Verbascoside (CAS 61276-17-3) Based on Quantified Differentiation


Investigating PKC-Mediated Signal Transduction in Oncology

Verbascoside is the preferred choice for studying PKC inhibition in cancer cell models. Its well-defined mechanism as an ATP-competitive inhibitor with quantified IC50 (25 µM) and Ki values (22-28 µM) provides a reproducible and verifiable chemical probe for dissecting PKC-dependent pathways [1]. This is particularly relevant for research in tumor proliferation and apoptosis, where PKC plays a key regulatory role, and verbascoside's dual anti-inflammatory and cytotoxic properties may offer synergistic effects [2].

Elucidating Antioxidant Defense Mechanisms in Cellular Models of Oxidative Stress

For studies requiring a robust, cell-active antioxidant, verbascoside is a scientifically validated choice. Its demonstrated superior potency over vitamin C in a cellular ROS assay (IC50 4.0 vs 4.4 µg/mL) [1] makes it a compelling compound for investigating intracellular oxidative stress responses. It can serve as a positive control or a lead compound in models of neurodegeneration, cardiovascular disease, or inflammation where ROS are implicated.

Exploring Novel Therapeutic Avenues for Hyperuricemia and Gout

Verbascoside represents a high-potency, natural-product alternative for research into xanthine oxidase (XOD) inhibition. Its activity (IC50 ~129.9 µM) surpasses that of the clinical drug allopurinol (IC50 460 µM) in vitro [1][2]. Researchers investigating uric acid metabolism, gout pathophysiology, or novel hypouricemic agents can utilize verbascoside as a benchmark for potency or as a scaffold for developing next-generation XOD inhibitors with potentially improved safety profiles [1].

Defining the Role of Phenylethanoid Glycosides in Dermatological Inflammation

In experimental dermatology, verbascoside is the compound of choice for studying the suppression of keratinocyte-derived chemokines. Direct comparative data confirm its potent, broad-spectrum inhibition of IL-8, MCP-1, and IP-10 in human keratinocytes, a property not shared by co-occurring iridoid glycosides [1]. This makes verbascoside an essential tool for research into inflammatory skin conditions like psoriasis and atopic dermatitis, where these chemokines are central mediators.

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